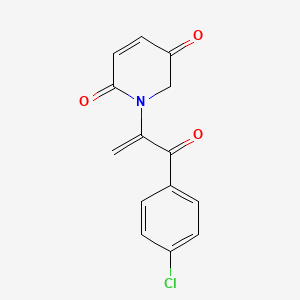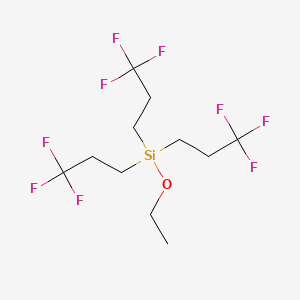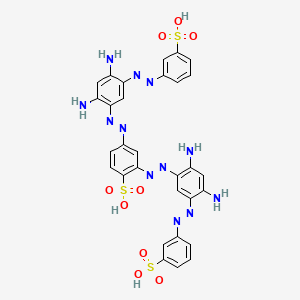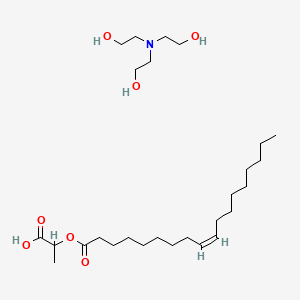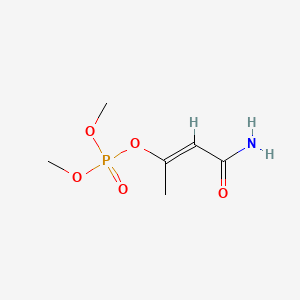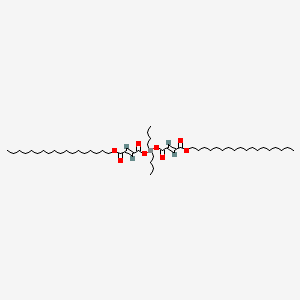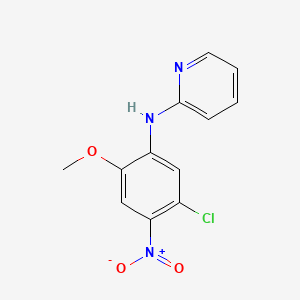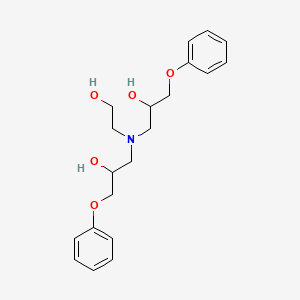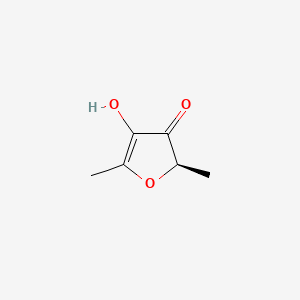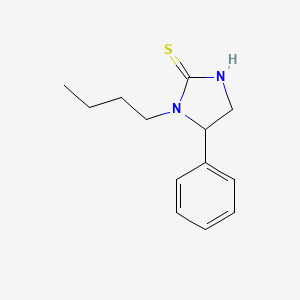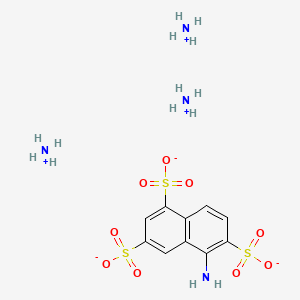
Urea, 1-(4-methoxy-1-naphthylmethyl)-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, 1-(4-methoxy-1-naphthylmethyl)-3-methyl-: is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a methoxy group attached to a naphthyl ring, which is further connected to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Urea, 1-(4-methoxy-1-naphthylmethyl)-3-methyl- typically involves the reaction of 4-methoxy-1-naphthylmethylamine with methyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Urea, 1-(4-methoxy-1-naphthylmethyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 1-(4-hydroxy-1-naphthylmethyl)-3-methylurea.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as halogenating agents (e.g., bromine or chlorine) or alkylating agents (e.g., methyl iodide).
Major Products Formed:
Oxidation: 1-(4-hydroxy-1-naphthylmethyl)-3-methylurea.
Reduction: 1-(4-methoxy-1-naphthylmethyl)-3-methylamine.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, the compound is studied for its potential as a pharmacological agent. Its interactions with biological targets such as enzymes and receptors are of interest for drug discovery and development.
Medicine: The compound’s potential therapeutic properties are explored in the treatment of various diseases. Its ability to modulate biological pathways makes it a candidate for further investigation in medicinal chemistry.
Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of Urea, 1-(4-methoxy-1-naphthylmethyl)-3-methyl- involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
- Urea, 1-(4-hydroxy-1-naphthylmethyl)-3-methyl-
- Urea, 1-(4-chloro-1-naphthylmethyl)-3-methyl-
- Urea, 1-(4-methyl-1-naphthylmethyl)-3-methyl-
Comparison: Compared to its analogs, Urea, 1-(4-methoxy-1-naphthylmethyl)-3-methyl- is unique due to the presence of the methoxy group, which influences its chemical reactivity and biological activity
Properties
CAS No. |
102613-43-4 |
|---|---|
Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
1-[(4-methoxynaphthalen-1-yl)methyl]-3-methylurea |
InChI |
InChI=1S/C14H16N2O2/c1-15-14(17)16-9-10-7-8-13(18-2)12-6-4-3-5-11(10)12/h3-8H,9H2,1-2H3,(H2,15,16,17) |
InChI Key |
QWCOTGSAPZMXEQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NCC1=CC=C(C2=CC=CC=C12)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


